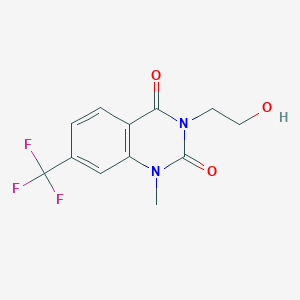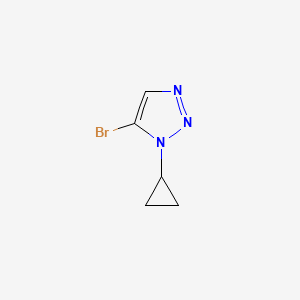
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole consists of a cyclopropyl ring fused to a triazole ring, with a bromine atom attached to the triazole ring. The 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, including derivatives like 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole , are known for their stability and bioactivity, making them valuable in drug discovery . They mimic peptide bonds and can interact with biological systems, leading to potential applications in developing new pharmaceuticals. For instance, triazoles are found in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .
Organic Synthesis
In organic chemistry, triazoles serve as versatile intermediates. They participate in click chemistry reactions, which are widely used for creating complex molecules with high specificity and yield . The bromine atom in 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole can act as a good leaving group or be substituted in further chemical reactions, enhancing its utility in synthesis.
Polymer Chemistry
Triazoles are integral in designing polymers with specific properties. They can be incorporated into polymer backbones or side chains to impart thermal stability, resistance to hydrolysis, and unique mechanical properties . The cyclopropyl group in the compound could influence the polymer’s rigidity and density.
Supramolecular Chemistry
The triazole ring can engage in hydrogen bonding and π-π interactions, which are fundamental in supramolecular assemblies . 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole could be used to create novel host-guest systems or molecular recognition processes.
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. Triazoles are often used as linkers in bioconjugation due to their stability and inertness under physiological conditions . The compound could link biomolecules or attach drugs to targeting moieties.
Chemical Biology
In chemical biology, triazoles are used to probe and modulate biological systems. They can serve as inhibitors or activators of enzymes, receptors, and other proteins . The unique structure of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole might offer specificity in such interactions.
Fluorescent Imaging
Triazoles can be part of fluorescent probes due to their electronic properties. They absorb and emit light at specific wavelengths, which is useful in imaging techniques to visualize biological processes . The bromine atom in the compound could be replaced with a fluorophore for imaging applications.
Materials Science
The robustness of triazoles makes them suitable for materials science applications. They can be used in coatings, electronic devices, and nanomaterials to improve durability and function . The cyclopropyl group in 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole might affect the material’s properties, such as its dielectric constant or flexibility.
Safety and Hazards
Mécanisme D'action
Target of Action
Triazole compounds are known to interact with various biological targets due to their versatile nature .
Mode of Action
It’s known that 1,2,3-triazoles can be synthesized via the copper-catalyzed azide-alkyne huisgen cycloaddition (cuaac) reaction . This reaction is reliable, regioselective, and high-yielding , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 18803 , which could potentially influence its bioavailability.
Result of Action
Given the diverse biological activities of triazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-bromo-1-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNFTQYPGBMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide](/img/structure/B2906460.png)

![N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2906465.png)
![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2906466.png)

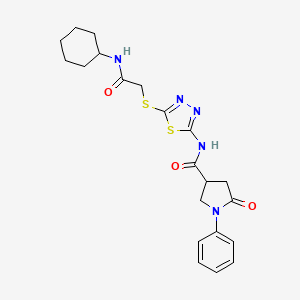
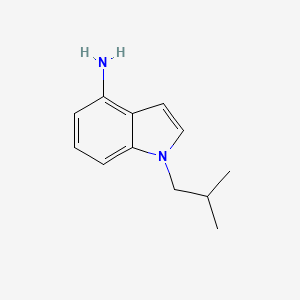
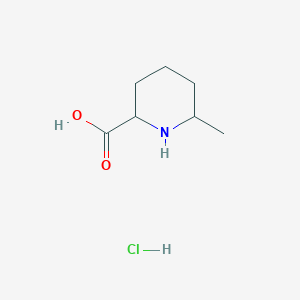
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2906472.png)
![ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2906475.png)

![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)
